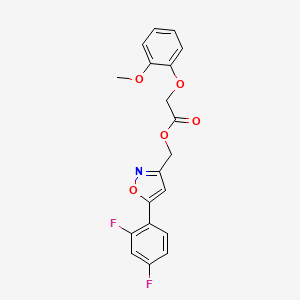
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C19H15F2NO5 and a molecular weight of 375.328. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized as EPAC antagonists . The structure-activity relationship (SAR) studies revealed that further modifications at the 3-positions, 4-positions, 5-positions of the phenyl scaffold and the 5-position of the isoxazole ring could lead to potential EPAC1 and EPAC2 inhibitors .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Studies on related compounds demonstrate the utility of crystallography in understanding molecular conformation and interactions. For example, research on methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate highlights the structural elucidation of tetrazole derivatives through crystallographic techniques, revealing isomeric products and their configurations (Lee, Ryu, & Lee, 2017). This approach could be applied to analyze the crystal structure of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate," offering insights into its physical properties and potential material applications.
Spectral-Luminescent Properties
Investigations into the spectral-luminescent properties of related compounds, such as 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, can inform on the potential optical applications of the compound of interest. These studies explore the fluorescence and photostability characteristics of oxadiazole derivatives, suggesting possible uses in optical materials and fluorescent probes (Mikhailov et al., 2018).
Synthetic MethodologiesResearch on the synthesis and functionalization of isoxazole derivatives, such as the development of novel modified Strobilurin derivatives with antimicrobial and cytotoxicity properties, provides a foundation for synthetic approaches that could be applied to the compound (Sridhara et al., 2011). These methodologies can be crucial for exploring the chemical reactivity and potential bioactivity of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate."
Biological Applications
Although direct studies on the biological applications of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate" are not found, research on structurally related compounds, such as oxadiazole and isoxazoline derivatives, indicates potential antimicrobial, antifungal, and cytotoxic activities. These findings suggest that further investigation into the bioactivity of the compound of interest could be fruitful (Kaya et al., 2017).
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propiedades
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-4-2-3-5-17(16)25-11-19(23)26-10-13-9-18(27-22-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAKVULOHGKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)
amine](/img/structure/B2796227.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)

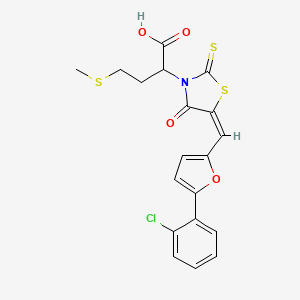
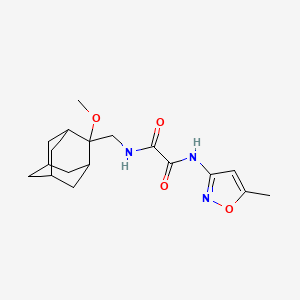

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)
![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)
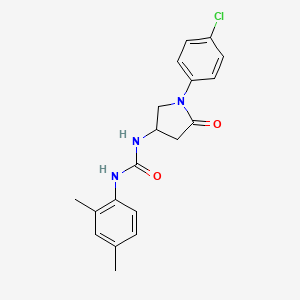
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)
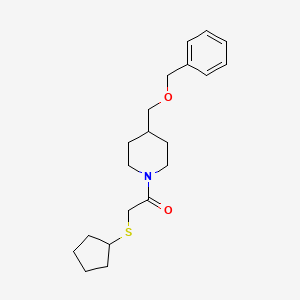
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)